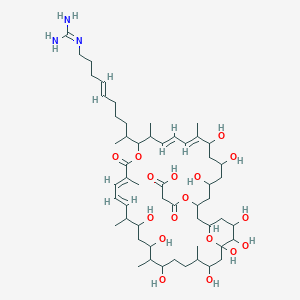

Azalomycin F

Description

Properties

CAS No. |

11003-24-0 |

|---|---|

Molecular Formula |

C55H93N3O17 |

Molecular Weight |

1068.3 g/mol |

IUPAC Name |

3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |

InChI Key |

UVUPYXTUQSCQRV-PEKXHOPKSA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

Isomeric SMILES |

CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

Synonyms |

azalomycin F azalomycin-F |

Origin of Product |

United States |

Foundational & Exploratory

Azalomycin F: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalomycin F, a complex of guanidyl-containing polyhydroxy macrolides, represents a class of natural products with significant antimicrobial and cytotoxic activities. First discovered in 1960, this complex, primarily composed of azalomycins F3a, F4a, and F5a, is produced by various species of the genus Streptomyces. Its intricate 36-membered macrolide structure, a product of a modular polyketide synthase (PKS) pathway, has been a subject of extensive research for its unique biological mechanism. This compound exerts its antimicrobial effects by targeting lipoteichoic acid synthase (LtaS) and disrupting the cell envelope of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, origin, biosynthesis, and biological activities of this compound, supplemented with detailed experimental protocols and data presented for scientific and research applications.

Discovery and Origin

The initial discovery of the this compound complex was reported in 1960 by Arai and Hamano, who isolated it from the fermentation broth of Streptomyces hygroscopicus var. azalomyceticus. The initial structural hypotheses for its main components were established in 1959 and were later revised in 2011, with the relative configurations being definitively reported in 2013. Since its initial discovery, a variety of other Streptomyces species have been identified as producers of this compound and its analogs. These microorganisms have been isolated from diverse environments, including soil and marine ecosystems, highlighting the widespread distribution of this compound-producing strains.

Table 1: Known this compound Producing Streptomyces Strains

| Strain | Source of Isolation | Reference |

| Streptomyces hygroscopicus var. azalomyceticus | Soil | Arai & Hamano, 1960 |

| Streptomyces malaysiensis MJM1968 | Agricultural Soil | [Cheng et al., 2010] |

| Streptomyces sp. M56 | Termite-associated | [1] |

| Streptomyces iranensis | Soil | [2] |

| Mangrove Streptomyces sp. 211726 | Mangrove ecosystem | [3] |

| Streptomyces solisilvae | Soil | [4] |

Chemical Structure and Biosynthesis

This compound is a complex of 36-membered polyhydroxy macrolides, with the major components being Azalomycin F3a, F4a, and F5a. These molecules are characterized by a large macrolactone ring and a distinctive guanidyl-containing side chain. The structural elucidation of these complex molecules has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The biosynthesis of the this compound core structure proceeds through a Type I modular polyketide synthase (PKS) pathway. This enzymatic assembly line is responsible for the sequential condensation of simple carboxylic acid-derived units to form the complex polyketide chain. The biosynthesis involves a series of enzymatic domains within the PKS modules, including ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which collectively determine the structure of the final macrolide.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including potent antibacterial effects against Gram-positive bacteria and significant antifungal and cytotoxic properties. Its primary antibacterial mechanism of action involves the inhibition of lipoteichoic acid (LTA) synthesis, a crucial component of the cell wall in Gram-positive bacteria, by targeting the LTA synthase (LtaS). This inhibition, coupled with the disruption of the cell membrane, leads to bacterial cell death.[5][6]

Table 2: Antimicrobial and Cytotoxic Activity of this compound

| Organism/Cell Line | Activity | Value | Reference |

| Staphylococcus aureus ATCC 25923 | MIC | 4.0 µg/mL | [6] |

| Fusarium oxysporum | Antifungal | Effective | [5] |

| Rhizoctonia solani | Antifungal | Effective | [5] |

| Cladosporium cladosporioides | Antifungal | Effective | [5] |

| HCT-116 (Human Colon Cancer) | Cytotoxicity (IC50) | Not specified | [3][7] |

Experimental Protocols

Fermentation and Production

A representative protocol for the production of this compound involves the cultivation of a producing Streptomyces strain in a suitable fermentation medium.

Protocol:

-

Inoculation: A seed culture is initiated by inoculating a suitable liquid medium with a spore suspension or a vegetative mycelial culture of the producing Streptomyces strain.

-

Seed Culture Growth: The seed culture is incubated at 28°C with shaking (e.g., 200 rpm) for 2-3 days.

-

Production Culture: A larger production culture is inoculated with the seed culture. A typical production medium may contain soluble starch, glucose, yeast extract, peptone, and inorganic salts.

-

Fermentation: The production culture is incubated under the same conditions as the seed culture for 7-10 days.

-

Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant. The supernatant, containing the secreted this compound, is collected for extraction.

Extraction and Purification

The extraction and purification of this compound from the fermentation broth typically involves solvent extraction followed by chromatographic techniques.

Protocol:

-

Solvent Extraction: The cell-free supernatant is extracted with an equal volume of an organic solvent such as ethyl acetate or n-butanol. The organic phase, containing this compound, is collected and concentrated under reduced pressure.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the components of the extract.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Isolation of Pure Compounds: The fractions corresponding to the individual this compound components (F3a, F4a, F5a) are collected and lyophilized to yield the pure compounds.

Structure Elucidation

The chemical structures of the isolated this compound components are determined using a combination of spectroscopic methods.

Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

Conclusion

This compound continues to be a molecule of significant interest in the field of natural product chemistry and drug discovery. Its unique chemical structure, potent biological activities, and novel mechanism of action make it a promising candidate for the development of new antimicrobial and anticancer agents. Further research into the biosynthesis of this compound could also open avenues for the bioengineering of novel analogs with improved therapeutic properties. This technical guide provides a foundational understanding for researchers and professionals engaged in the exploration and application of this remarkable natural product.

References

- 1. Revised structural assignment of azalomycins based on genomic and chemical analysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. New this compound Analogs from Mangrove Streptomyces sp. 211726 with Activity against Microbes and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New this compound analogs from mangrove Streptomyces sp. 211726 with activity against microbes and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the mechanism of action of Azalomycin F?

An In-depth Technical Guide to the Mechanism of Action of Azalomycin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a 36-membered polyhydroxy macrolide antibiotic produced by various Streptomyces species.[1][2] It exhibits a broad spectrum of biological activities, including potent effects against Gram-positive bacteria, fungi, and protozoa.[1][2] Furthermore, emerging research has highlighted its anti-inflammatory and anticancer properties.[3][4] This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, with a primary focus on its antibacterial activity against Staphylococcus aureus.

Core Mechanism of Antibacterial Action: A Dual-Target Approach

The primary antibacterial mechanism of this compound is characterized by a synergistic, dual-pronged attack on the bacterial cell envelope, specifically targeting both the cell membrane and the synthesis of lipoteichoic acid (LTA).[1][5][6]

Disruption of the Cell Envelope

This compound compromises the integrity of the bacterial cell membrane through a direct interaction with its phospholipid components. The large lactone ring of the this compound molecule binds to the polar heads of the membrane phospholipids.[1][5] This interaction disrupts the normal packing of the lipid bilayer, leading to an increase in membrane permeability.[1][7][8] The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules like adenylate kinase, which ultimately contributes to cell death.[7]

Furthermore, this compound has been observed to accelerate the release of LTA from the bacterial cell surface, further destabilizing the cell envelope.[5][9][10] Transmission electron microscopy has visually confirmed the disruptive effect of this compound on the cell envelope of S. aureus.[9]

Inhibition of Lipoteichoic Acid (LTA) Synthesis

In addition to physically disrupting the cell membrane, this compound actively inhibits the biosynthesis of LTA, a critical anionic polymer in the cell wall of Gram-positive bacteria.[5][6][10] This inhibition is achieved through the specific targeting of LTA synthetase (LtaS), a key enzyme in the LTA biosynthetic pathway.[5] In fact, this compound is regarded as the first identified natural inhibitor of LtaS.[5]

The guanidyl-containing side chain of this compound is crucial for this inhibitory activity.[1][5] It binds to the active site of LtaS, with molecular docking and mass spectrometry studies identifying key interacting amino acid residues, including Lys299, Phe353, Trp354, and His416.[5][9][10] This binding event blocks the normal catalytic function of LtaS, thereby halting the production of LTA. The inhibition has been shown to be particularly effective against the extracellular catalytic domain of LtaS (eLtaS).[5][10]

Synergistic Effect and Cellular Consequences

The concurrent disruption of the cell envelope and inhibition of LTA synthesis results in a potent synergistic antibacterial effect.[5][9][10] This dual action leads to a cascade of detrimental cellular events, including the loss of membrane potential, uncontrolled leakage of cytoplasmic contents, and ultimately, cell autolysis.[1][5][10] Proteomic analyses have revealed that bacteria treated with this compound exhibit a feedback upregulation of LtaS and other proteins related to cell wall metabolism, indicating the cellular stress induced by the compound.[5]

Signaling Pathways and Molecular Interactions

The mechanism of this compound involves direct molecular interactions and the disruption of key biosynthetic pathways rather than interference with classical signaling cascades within the bacteria.

Caption: Dual-target mechanism of this compound against Gram-positive bacteria.

Additional Biological Activities

Beyond its antibacterial properties, this compound and its analogs have demonstrated other significant biological effects.

-

Anti-biofilm Activity: Azalomycin F5a has been shown to inhibit the formation of S. aureus biofilms and can eradicate mature biofilms, partly by promoting the release of DNase, which degrades the extracellular DNA component of the biofilm matrix.[6]

-

Anticancer Activity: Certain analogs of this compound have exhibited cytotoxic activity against cancer cell lines, such as HCT-116.[3][11][12]

-

Anti-inflammatory Effects: this compound has shown potential in alleviating atopic dermatitis by reducing the levels of inflammatory cytokines. This anti-inflammatory action may be mediated through the regulation of key signaling pathways like NF-κB and TNF.[4]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on this compound's activity.

| Parameter | Organism/System | Value/Effect | Reference |

| Minimum Inhibitory Concentration (MIC) | S. aureus | Varies by strain and specific analog | [1] |

| Minimum Biofilm Inhibition Concentration (MBIC) | S. aureus | 4.0 µg/mL (for Azalomycin F5a) | [6] |

| Minimum Biofilm Eradication Concentration (MBEC) | S. aureus | 32.0 µg/mL (for Azalomycin F5a) | [6] |

| LtaS Inhibition | Reconstituted S. aureus eLtaS | Significant inhibition observed | [5][10] |

| LTA Release | S. aureus | Accelerated release upon treatment | [5][9] |

| Cell Permeability | Methicillin-Resistant S. aureus (MRSA) | Significant increase in conductivity and adenylate kinase activity | [7] |

| Anti-inflammatory Activity | 2,4-Dinitrofluorobenzene-induced mice | 15 mg/kg AZF effectively alleviates inflammatory response | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

LTA Release Quantification (ELISA-based)

This protocol quantifies the amount of LTA released from the bacterial surface into the supernatant following treatment with this compound.

Caption: Experimental workflow for measuring LTA release from bacteria.

Cell Permeability Assessment (Conductivity Measurement)

This method assesses membrane damage by measuring changes in the electrical conductivity of a bacterial suspension, which correlates with the leakage of intracellular ions.

-

Bacterial Preparation: S. aureus is cultured to the logarithmic phase, harvested, washed, and resuspended in a low-conductivity solution (e.g., isotonic glucose solution).

-

Treatment: The bacterial suspension is treated with varying concentrations of this compound or a control.

-

Conductivity Measurement: The electrical conductivity of the suspension is measured at regular time intervals using a conductivity meter.

-

Data Analysis: An increase in conductivity over time compared to the control indicates ion leakage and thus, increased membrane permeability.[7]

LtaS Inhibition Assay (Reconstituted Enzyme Activity)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of LtaS.

-

Enzyme and Substrate Preparation: Recombinant LtaS (or its extracellular domain, eLtaS) is expressed and purified. The substrate, phosphatidylglycerol (PG), is prepared in liposomes.

-

Reaction Mixture: The reaction is set up containing the LtaS-embedded liposomes, MnCl₂ (a cofactor), and varying concentrations of this compound in a suitable buffer.

-

Initiation and Incubation: The enzymatic reaction is initiated by adding the PG substrate. The mixture is incubated at 37°C.

-

Quantification of Product: The amount of LTA synthesized is quantified. This can be done by measuring the release of the lipid portion of the PG substrate or by quantifying the polymerized glycerolphosphate chains.

-

Data Analysis: The rate of LTA synthesis in the presence of this compound is compared to the control to determine the extent of inhibition.[5]

Conclusion

The mechanism of action of this compound against Gram-positive bacteria is a robust, multi-target process that combines the physical disruption of the cell membrane with the enzymatic inhibition of LTA synthesis. This dual action makes it a promising candidate for further development, particularly in an era of growing antimicrobial resistance. Its additional activities against biofilms, cancer cells, and inflammation further broaden its potential therapeutic applications. Future research should focus on optimizing its structure to enhance specific activities and improve its pharmacokinetic profile for clinical use.

References

- 1. Pharmacokinetics of this compound, a Natural Macrolide Produced by Streptomycete Strains, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New this compound Analogs from Mangrove Streptomyces sp. 211726 with Activity against Microbes and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Atopic Dermatitis Effect of this compound on 2,4-Dinitrofluorobenzene-Induced Mice and Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New this compound analogs from mangrove Streptomyces sp. 211726 with activity against microbes and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Azalomycin F: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalomycin F, a 36-membered polyhydroxy macrolide antibiotic, has garnered significant interest within the scientific community due to its broad spectrum of biological activities. This technical guide provides an in-depth analysis of the multifaceted bioactivities of this compound, with a focus on its antifungal, antibacterial, antitumor, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a natural product isolated from various Streptomyces species. Its complex structure, featuring a large macrolide ring, a guanidyl-containing side chain, and multiple hydroxyl groups, underpins its diverse biological functions. Initially recognized for its potent activity against fungi and Gram-positive bacteria, recent studies have expanded its known bioactivities to include antitumor and anti-inflammatory effects. This guide aims to consolidate the current understanding of this compound's biological activity spectrum, providing a technical foundation for future research and therapeutic development.

Antimicrobial Activity

This compound exhibits robust activity against a range of microbial pathogens, including fungi and bacteria.

Antifungal Activity

This compound demonstrates significant inhibitory effects against various fungal species. The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents.

Table 1: Antifungal Activity of this compound and its Analogs (MIC in μg/mL)

| Compound/Analog | Candida albicans ATCC 10231 |

| Analog 1 | 1.56 |

| Analog 2 | 6.25 |

| Analog 3 | 3.13 |

| Analog 4 | 3.13 |

| Analog 5 | 1.56 |

| Analog 6 | 3.13 |

| Analog 7 | 6.25 |

Data extracted from Yuan et al., 2013.[]

Antibacterial Activity

The antibacterial activity of this compound is particularly pronounced against Gram-positive bacteria. Its mechanism of action against bacteria is multifaceted, primarily targeting the cell envelope.

Mechanism of Action Against Staphylococcus aureus

This compound disrupts the bacterial cell envelope through a dual-pronged attack[2][3][4]:

-

Lipoteichoic Acid (LTA) Interaction : The guanidyl-containing side chain of this compound electrostatically interacts with the negatively charged phosphate groups of LTA, a major component of the Gram-positive bacterial cell wall. This interaction accelerates the release of LTA from the cell membrane[2][3][4].

-

Inhibition of LTA Synthase (LtaS) : this compound binds to the active site of LtaS, the enzyme responsible for LTA biosynthesis, thereby inhibiting its function. This binding is mediated by its guanidyl side chain interacting with key amino acid residues in the enzyme's active center[2][3][4].

This synergistic action leads to the disruption of the cell envelope, causing leakage of cellular contents and ultimately leading to bacterial cell lysis[2][3][4].

Table 2: Antibacterial Activity of this compound and its Analogs (MIC in μg/mL)

| Compound/Analog | Staphylococcus aureus S014 | Bacillus subtilis S028 | Escherichia coli S002 |

| This compound | 4.0[2] | - | - |

| Analog 1 | 0.39 | 0.20 | 3.13 |

| Analog 2 | 1.56 | 0.78 | 25.00 |

| Analog 3 | 0.78 | 0.39 | 12.50 |

| Analog 4 | 0.78 | 0.39 | 6.25 |

| Analog 5 | 0.39 | 0.20 | 6.25 |

| Analog 6 | 0.78 | 0.39 | 12.50 |

| Analog 7 | 1.56 | 0.78 | 25.00 |

Data for analogs extracted from Yuan et al., 2013.[]

Anti-Biofilm Activity

Azalomycin F5a has been shown to effectively inhibit the formation of Staphylococcus aureus biofilms and eradicate mature biofilms at a minimum biofilm eradication concentration (MBEC) of 32.0 μg/mL[5]. The proposed mechanism involves the rapid penetration of the biofilm, causing damage to the cell membranes of the embedded bacteria and leading to an increase in DNase release, which helps in the dispersal of the biofilm matrix[5].

Antitumor Activity

This compound and its analogs have demonstrated cytotoxic effects against human cancer cell lines.

Table 3: Antitumor Activity of this compound Analogs (IC50 in μg/mL)

| Compound/Analog | HCT-116 (Human Colon Carcinoma) |

| Analog 1 | 1.81 |

| Analog 2 | 5.00 |

| Analog 3 | 2.50 |

| Analog 4 | 2.50 |

| Analog 5 | 1.81 |

| Analog 6 | 2.50 |

| Analog 7 | 5.00 |

Data extracted from Yuan et al., 2013.[]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In a mouse model of atopic dermatitis, topical application of this compound was found to alleviate inflammatory responses[6].

Mechanism of Anti-inflammatory Action

RNA-Seq analysis of skin tissue from the atopic dermatitis mouse model revealed that this compound's anti-inflammatory effects are likely mediated through the regulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor (TNF) signaling pathways[6][7]. By modulating these pathways, this compound can reduce the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effect[6][7].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a suspension of fungal cells in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Further dilute the suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

-

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The MTT assay is a widely used colorimetric assay to assess cell viability and determine IC50 values for cytotoxic compounds.

Protocol: MTT Assay for Cytotoxicity against Cancer Cells

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Calculation of IC50:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Antiviral Activity Assessment

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation:

-

Seed a susceptible host cell line in 6-well or 12-well plates to form a confluent monolayer.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Prepare a virus stock of known titer.

-

-

Infection and Treatment:

-

Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

Include a virus control (cells infected with virus only) and a cell control (cells with medium only).

-

-

Overlay and Incubation:

-

After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Calculation of IC50:

-

The percentage of plaque reduction is calculated for each concentration of this compound relative to the virus control.

-

The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

-

Signaling Pathway Visualizations

Antibacterial Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound's antibacterial action against Staphylococcus aureus.

Anti-inflammatory Signaling Pathway Inhibition

This diagram depicts the inhibitory effect of this compound on the NF-κB and TNF signaling pathways, which are central to the inflammatory response.

Conclusion

This compound is a promising natural product with a diverse and potent biological activity profile. Its well-defined antibacterial mechanism, coupled with its demonstrated antifungal, antitumor, and anti-inflammatory properties, makes it a strong candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future studies should focus on elucidating the precise molecular targets for its antitumor and antiviral activities, as well as optimizing its structure to enhance efficacy and reduce potential toxicity, paving the way for the development of novel therapeutic agents.

References

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Atopic Dermatitis Effect of this compound on 2,4-Dinitrofluorobenzene-Induced Mice and Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Variants and Analogs of Azalomycin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalomycin F, a complex of 36-membered polyhydroxy macrolides produced by various Streptomyces species, has garnered significant attention for its broad-spectrum antimicrobial and potent anticancer activities. This technical guide provides a comprehensive overview of the known natural variants and synthetic analogs of this compound. It summarizes their biological activities with a focus on quantitative data, details the experimental protocols for their isolation and biological evaluation, and explores their mechanisms of action. Particular emphasis is placed on the anticancer effects against the HCT-116 human colon cancer cell line. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and oncology.

Introduction

This compound is a complex of macrolide antibiotics first isolated from Streptomyces hygroscopicus var. azalomyceticus. The complex primarily consists of three main components: Azalomycin F3a, F4a, and F5a.[1] These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, and antiprotozoal properties.[1] More recently, interest in this compound and its derivatives has been renewed due to their significant cytotoxic effects on various cancer cell lines.

This guide focuses on the natural variants of this compound, particularly those isolated from mangrove-derived Streptomyces species, and discusses the broader family of related analogs. We will delve into their chemical diversity, biological potency, and the experimental methodologies used to identify and characterize these promising therapeutic leads.

Natural Variants and Analogs of this compound

Recent research has led to the isolation and characterization of several novel natural variants of this compound from Streptomyces sp. 211726, a strain isolated from mangrove rhizosphere soil.[2][3][4] These discoveries have expanded the chemical diversity of the this compound family and provided new structure-activity relationship (SAR) insights.

Newly Identified Analogs from Streptomyces sp. 211726

Seven new this compound analogs have been identified from the culture broth of Streptomyces sp. 211726. Their structures were elucidated using spectroscopic data, including IR, UV, NMR, and MS, and by comparison with the known structures of Azalomycins F3a, F4a, and F5a.[2][3][4]

The newly identified analogs are:

-

25-malonyl demalonylazalomycin F5a monoester (1)

-

23-valine demalonylazalomycin F5a ester (2)

-

23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester (3)

-

23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester (4)

-

23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester (5)

-

23-(9-methyl)decanoic acid demalonylazalomycin F4a ester (6)

-

23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester (7)

Quantitative Biological Activity

The newly isolated this compound analogs have demonstrated significant broad-spectrum antimicrobial activity and moderate cytotoxicity against the human colon cancer cell line HCT-116.[2][3][4] The following tables summarize the reported minimum inhibitory concentrations (MICs) against various microbial strains and the 50% inhibitory concentration (IC50) against HCT-116 cells.

Table 1: Antimicrobial Activity (MIC, μg/mL) of this compound Analogs [2]

| Compound | Candida albicans ATCC 10231 | Staphylococcus aureus S014 | Bacillus subtilis BS001 | Escherichia coli E011 | Pseudomonas aeruginosa P028 | Aspergillus niger A027 |

| 1 | 3.12 | 1.56 | 0.78 | 6.25 | 12.5 | 6.25 |

| 2 | 6.25 | 3.12 | 1.56 | 12.5 | 25 | 12.5 |

| 3 | 3.12 | 1.56 | 0.78 | 6.25 | 12.5 | 6.25 |

| 4 | 1.56 | 0.78 | 0.39 | 3.12 | 6.25 | 3.12 |

| 5 | 1.56 | 0.78 | 0.39 | 3.12 | 6.25 | 3.12 |

| 6 | 3.12 | 1.56 | 0.78 | 6.25 | 12.5 | 6.25 |

| 7 | 6.25 | 3.12 | 1.56 | 12.5 | 25 | 12.5 |

Table 2: Cytotoxicity (IC50, μg/mL) against HCT-116 Cells [2]

| Compound | IC50 (μg/mL) |

| 1 | 2.50 |

| 2 | 4.12 |

| 3 | 2.15 |

| 4 | 1.81 |

| 5 | 1.93 |

| 6 | 3.22 |

| 7 | 5.00 |

Experimental Protocols

Isolation and Purification of this compound Analogs from Streptomyces sp. 211726

A detailed, step-by-step protocol for the isolation and purification of this compound analogs from the culture broth of Streptomyces sp. 211726 is not fully available in the public domain. However, based on the published literature, a general workflow can be outlined.[2][3][4] The process involves fermentation of the Streptomyces strain, followed by extraction of the culture broth and subsequent chromatographic separation and purification of the target compounds.

Figure 1. General workflow for the isolation and purification of this compound analogs.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[5]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the this compound analogs against the HCT-116 human colon cancer cell line is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action

Antimicrobial Mechanism

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. The macrolide ring of the molecule is believed to interact with the polar heads of phospholipids, while the guanidyl side chain targets lipoteichoic acid (LTA) in Gram-positive bacteria. This dual interaction leads to increased cell membrane permeability and ultimately, cell lysis.[7]

Anticancer Mechanism in HCT-116 Cells

The precise signaling pathways through which this compound and its analogs exert their cytotoxic effects on HCT-116 cells have not yet been fully elucidated in the scientific literature. While the involvement of pathways such as NF-κB and TNF has been suggested in the context of inflammation, their direct role in this compound-induced cancer cell death is not established.[8]

Based on the known mechanisms of other anticancer agents in HCT-116 cells, a hypothetical pathway can be proposed. It is plausible that this compound analogs induce cellular stress, potentially through their membrane-disrupting properties, leading to the activation of apoptotic pathways. This could involve the modulation of key signaling molecules that regulate cell survival and death.

References

- 1. researchgate.net [researchgate.net]

- 2. New this compound Analogs from Mangrove Streptomyces sp. 211726 with Activity against Microbes and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] New this compound Analogs from Mangrove Streptomyces sp. 211726 with Activity against Microbes and Cancer Cells | Semantic Scholar [semanticscholar.org]

- 4. scite.ai [scite.ai]

- 5. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New this compound analogs from mangrove Streptomyces sp. 211726 with activity against microbes and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Azalomycin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalomycin F, a 36-membered polyhydroxy macrolide antibiotic, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Understanding its pharmacokinetic (PK) properties and bioavailability is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on data derived from preclinical studies. The document details the experimental methodologies employed in these studies, presents quantitative data in a structured format, and visualizes key processes, including its mechanism of action and experimental workflows. The findings indicate that this compound exhibits very low oral bioavailability, suggesting that parenteral administration may be more suitable for systemic infections.

Introduction

This compound is a natural product produced by Streptomyces hygroscopicus var. azalomyceticus. Its complex structure, featuring a large macrolide ring, contributes to its potent biological activity. The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell envelope by inhibiting lipoteichoic acid (LTA) synthesis, a critical component of the cell wall in Gram-positive bacteria.[1][2] Despite its promising antimicrobial effects, the physicochemical properties of this large molecule present challenges for its absorption and distribution in the body. This guide synthesizes the available pharmacokinetic data to inform future research and development efforts.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound have been primarily characterized in rat models. The data consistently demonstrate that while the compound is absorbed after oral administration, its systemic exposure is limited.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound following intravenous (IV) and intragastric (oral) administration in rats. The data is derived from a key study utilizing a non-compartment model for analysis.[3]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

| Parameter | Intravenous (2.2 mg/kg) | Intragastric (26.4 mg/kg) |

| Cmax (mg/L) | 4.561 (C0) | 0.325 |

| Tmax (h) | - | 3 |

| AUC(0-t) (mg/Lh) | 3.12 ± 0.67 | 0.89 ± 0.48 |

| AUC(0-∞) (mg/Lh) | 3.25 ± 0.71 | 1.02 ± 0.59 |

| t1/2 (h) | 3.18 ± 0.86 | 4.23 ± 1.57 |

| MRT(0-∞) (h) | 2.85 ± 0.79 | 6.57 ± 2.01 |

| CL (L/h/kg) | 0.70 ± 0.15 | - |

| Vz (L/kg) | 3.14 ± 0.59 | - |

Cmax: Maximum plasma concentration. C0 is the extrapolated concentration at time zero for IV administration. Tmax: Time to reach Cmax. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. MRT(0-∞): Mean residence time. CL: Clearance. Vz: Volume of distribution.

Bioavailability

The absolute oral bioavailability of this compound in rats was determined to be very low, calculated at 2.39 ± 1.28% .[3] This low bioavailability is likely attributable to poor absorption from the gastrointestinal tract, a common characteristic of large macrolide antibiotics.[4][5]

Distribution

This compound exhibits a high degree of plasma protein binding, which can exceed 90%. This extensive binding may influence its distribution into tissues.[3]

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacokinetic data presented above.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats were used in the pharmacokinetic studies. The animals were housed in controlled environmental conditions and had free access to food and water.[3]

-

Dosing:

-

Intravenous (IV) Administration: this compound was dissolved in a vehicle suitable for injection and administered via the tail vein at a dose of 2.2 mg/kg.[3]

-

Intragastric (Oral) Administration: For oral dosing, this compound was suspended in a suitable vehicle and administered by gavage at a dose of 26.4 mg/kg.[3]

-

-

Sample Collection: Blood samples were collected from the jugular vein at predetermined time points following drug administration. The blood was then processed to obtain plasma, which was stored frozen until analysis.[3]

Analytical Methodology

-

Sample Preparation: Plasma samples were prepared for analysis using a protein precipitation method. An organic solvent, such as acetonitrile, was added to the plasma samples to precipitate proteins, and the supernatant containing the drug was then collected for analysis.

-

Quantification: The concentration of this compound in the plasma samples was determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[3] This technique provides high sensitivity and selectivity for the quantification of drugs in complex biological matrices.[6][7]

-

Chromatography: Chromatographic separation was achieved on a C18 column with a gradient mobile phase.

-

Mass Spectrometry: Detection was performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Visualizations

Mechanism of Action: Inhibition of Lipoteichoic Acid Synthesis

The primary antibacterial target of this compound in Gram-positive bacteria is the inhibition of lipoteichoic acid (LTA) biosynthesis. LTA is an essential component of the cell wall, and its disruption leads to cell death. The following diagram illustrates the LTA biosynthesis pathway in Staphylococcus aureus and the proposed site of action for this compound.

Caption: Inhibition of LTA synthesis by this compound.

Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study of this compound.

Caption: In vivo pharmacokinetic study workflow.

Discussion and Future Directions

The available pharmacokinetic data for this compound clearly indicate that its systemic delivery via the oral route is challenging. The very low oral bioavailability of approximately 2.4% in rats suggests that for treating systemic infections, intravenous or other parenteral routes of administration would be necessary.[3] The high plasma protein binding is another factor that will influence its distribution and efficacy.

For the treatment of gastrointestinal infections, oral administration could still be a viable option, as high local concentrations in the gut may be achieved despite poor absorption.

Future research should focus on several key areas:

-

Pharmacokinetics in other species: To better predict human pharmacokinetics, studies in non-rodent species are warranted.

-

Formulation development: Investigating novel formulations, such as lipid-based delivery systems or nanoparticles, could potentially enhance the oral bioavailability of this compound.

-

Metabolism studies: A detailed understanding of the metabolic pathways of this compound will provide insights into its clearance and potential for drug-drug interactions.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Integrating the pharmacokinetic data with antimicrobial activity data will be essential for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

Conclusion

This compound is a potent antimicrobial agent whose clinical development is currently hampered by its poor pharmacokinetic properties, most notably its very low oral bioavailability. This technical guide has summarized the key pharmacokinetic parameters and the experimental methodologies used to determine them. The provided visualizations of its mechanism of action and experimental workflow offer a clear understanding of the current state of knowledge. Further research into formulation strategies and a more comprehensive understanding of its disposition in different species are critical next steps in the journey to potentially translate this compound into a clinically useful therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound, a Natural Macrolide Produced by Streptomycete Strains, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Azalomycin F: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a complex of 36-membered polyhydroxy macrolide antibiotics produced by various Streptomyces species. First isolated for its potent antifungal and antibacterial activities, subsequent research has unveiled a broader spectrum of biological effects, including anti-inflammatory, anticancer, and antiprotozoal properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its chemical structure, mechanism of action, biological activities, and relevant experimental protocols.

Chemical Structure

This compound is not a single compound but a complex of closely related analogs, with the main components being Azalomycin F3a, F4a, and F5a. These macrolides share a common 36-membered polyhydroxy lactone ring, differing in the alkyl side chain attached to the C-2 position. The core structure is characterized by a guanidyl group, multiple hydroxyl groups, and a conjugated diene system, which are crucial for its biological activities.

Mechanism of Action

Antibacterial Activity

The primary antibacterial mechanism of this compound is the disruption of the bacterial cell envelope, particularly in Gram-positive bacteria such as Staphylococcus aureus. This action is twofold:

-

Targeting Lipoteichoic Acid (LTA): The guanidyl side chain of this compound electrostatically interacts with the negatively charged phosphate groups of LTA, a major component of the Gram-positive bacterial cell wall. This interaction disrupts the integrity of the cell envelope.

-

Inhibition of LTA Synthase (LtaS): this compound directly inhibits the enzymatic activity of LtaS, a key enzyme responsible for the biosynthesis of LTA. This inhibition further compromises the cell wall structure and function, leading to cell lysis.[1][2]

The synergistic effect of LTA targeting and LtaS inhibition results in increased cell membrane permeability and ultimately, bacterial cell death.[3][4]

Anti-inflammatory Activity

Recent studies have indicated that this compound possesses anti-inflammatory properties, likely mediated through the modulation of key inflammatory signaling pathways. Evidence suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor (TNF) signaling cascades.[5] this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a central regulator of inflammatory gene expression. This could involve the inhibition of IκB kinase (IKK) phosphorylation or the prevention of the nuclear translocation of the p65 subunit of NF-κB.

Anticancer Activity

The anticancer mechanism of this compound is an emerging area of research. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The exact molecular targets and signaling pathways involved are still under investigation, but it is hypothesized that its ability to interact with cell membranes and potentially modulate signaling pathways contributes to its anticancer properties.

Biological Activities: Quantitative Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of this compound and its analogs against various microbial strains and cancer cell lines.

| Table 1: Antibacterial Activity of this compound and Analogs (MIC in μg/mL) | ||||

| Organism | This compound Complex | Azalomycin F3a | Azalomycin F4a | Azalomycin F5a |

| Staphylococcus aureus ATCC 25923 | 4.0[3] | - | - | - |

| Bacillus subtilis | - | - | - | - |

| Streptococcus pneumoniae | - | - | - | - |

| Enterococcus faecalis | - | - | - | - |

| Table 2: Antifungal Activity of this compound and Analogs (MIC in μg/mL) | ||||

| Organism | This compound Complex | Azalomycin F3a | Azalomycin F4a | Azalomycin F5a |

| Candida albicans | - | - | - | - |

| Aspergillus niger | - | - | - | - |

| Table 3: Anticancer Activity of this compound Analogs (IC50 in μg/mL) | ||

| Cell Line | Compound | IC50 (μg/mL) |

| HCT-116 (Colon Cancer) | 25-malonyl demalonylazalomycin F5a monoester | 1.81[1] |

| HCT-116 (Colon Cancer) | 23-valine demalonylazalomycin F5a ester | 3.25[1] |

| HCT-116 (Colon Cancer) | 23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester | 4.50[1] |

| HCT-116 (Colon Cancer) | 23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester | 4.81[1] |

| HCT-116 (Colon Cancer) | 23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester | 5.00[1] |

| HCT-116 (Colon Cancer) | 23-(9-methyl)decanoic acid demalonylazalomycin F4a ester | 3.75[1] |

| HCT-116 (Colon Cancer) | 23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester | 4.25[1] |

Experimental Protocols

LtaS Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LtaS. A detailed protocol using a fluorescently labeled substrate is described below, adapted from Karatsa-Dodgson et al., 2010.[6][7][8]

Materials:

-

Purified recombinant LtaS enzyme

-

NBD-labeled phosphatidylglycerol (NBD-PG) as a fluorescent substrate

-

Reaction buffer (e.g., 10 mM sodium succinate, pH 6.0, with 10 mM MnCl2)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Fluorescence imager

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and NBD-PG.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the purified LtaS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 3 hours).

-

Stop the reaction and extract the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram.

-

Visualize the fluorescent spots corresponding to the substrate (NBD-PG) and the product (NBD-diacylglycerol) using a fluorescence imager.

-

Quantify the intensity of the spots to determine the percentage of substrate conversion and calculate the inhibition of LtaS activity by this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Signaling Pathways and Logical Relationships

Antibacterial Mechanism of this compound

Caption: Dual antibacterial mechanism of this compound targeting the bacterial cell envelope.

Putative Anti-inflammatory Mechanism of this compound

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising class of natural products with a diverse range of biological activities. Its well-defined antibacterial mechanism, targeting the bacterial cell envelope through a dual action on LTA and LtaS, makes it an attractive candidate for the development of new antibiotics against Gram-positive pathogens. Furthermore, its emerging anti-inflammatory and anticancer properties warrant further investigation to elucidate the underlying molecular mechanisms and to explore its full therapeutic potential. The data and protocols presented in this guide provide a solid foundation for future research and development efforts focused on this compound and its analogs.

References

- 1. rsc.org [rsc.org]

- 2. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear translocation of the p65 subunit of NF-kappaB in L5178Y sublines differing in antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Antimicrobial Action of Azalomycin F: A Technical Deep Dive

For Immediate Release

NANCHANG, China – Azalomycin F, a guanidyl-containing polyhydroxy macrolide, demonstrates significant antimicrobial activity, primarily against Gram-positive bacteria, by employing a multifaceted mechanism that disrupts the bacterial cell envelope and inhibits essential biosynthetic pathways. This technical guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's antimicrobial effects, its mechanism of action, and the experimental protocols used to elucidate these properties.

Core Antimicrobial Mechanism: A Two-Pronged Attack

This compound's potent antimicrobial activity stems from a synergistic attack on the bacterial cell envelope and the inhibition of lipoteichoic acid (LTA) biosynthesis.[1][2][3] LTA is a critical component of the cell wall in Gram-positive bacteria, playing a vital role in bacterial growth, cell division, and resistance to antibiotics.[4]

The primary mechanisms of action are:

-

Cell Envelope Disruption: this compound's lactone ring binds to the polar head of cell-membrane phospholipids, while its guanidyl-containing side chain targets LTA.[1] This dual interaction disrupts the cell membrane, leading to increased permeability and the leakage of cellular contents.[5][6]

-

Inhibition of LTA Synthesis: The guanidyl side chain of this compound also binds to the active center of LTA synthase (LtaS), an enzyme essential for LTA biosynthesis.[1][2][3] This inhibition further weakens the cell envelope.

This combined assault on the cell envelope and LTA synthesis ultimately leads to cellular autolysis and bacterial cell death.[1][2][3] Furthermore, this disruption triggers a feedback upregulation of LtaS and other related enzymes involved in cell wall metabolism.[1][2][3]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against various microorganisms, with Minimum Inhibitory Concentration (MIC) values being a key metric.

| Microorganism | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 4.0 | [1] |

| Staphylococcus aureus | (Mature Biofilm) | 32.0 (MBEC) | [4] |

Abbreviation: MIC, Minimum Inhibitory Concentration; MBEC, Minimum Biofilm Eradication Concentration.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Caption: Dual-action antimicrobial mechanism of this compound.

Caption: General experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

A summary of the key experimental protocols employed in the cited studies is provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against S. aureus ATCC 25923 was determined using the broth microdilution method.[1]

-

Preparation of Inoculum: S. aureus was cultured to a specific optical density, and the bacterial suspension was diluted to a standardized concentration.

-

Serial Dilution: this compound was serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: The standardized bacterial suspension was added to each well. The plate was incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

LTA Release Assay (ELISA)

The effect of this compound on the release of cellular LTA from S. aureus was evaluated using an enzyme-linked immunosorbent assay (ELISA).[1]

-

Treatment: S. aureus cultures were treated with varying concentrations of this compound (e.g., 1, 2, 4, and 8 μg/mL).

-

Sample Collection: At different time points, the bacterial suspensions were centrifuged, and the supernatants containing released LTA were collected.

-

ELISA Procedure: The concentration of LTA in the supernatants was quantified using a commercial LTA ELISA kit according to the manufacturer's instructions.

Proteomics Analysis (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) was used to identify differentially expressed proteins in S. aureus after treatment with this compound.[1]

-

Protein Extraction: Proteins were extracted from both treated and untreated S. aureus cells.

-

Digestion and Labeling: The extracted proteins were digested into peptides, which were then labeled with tandem mass tags (TMT).

-

LC-MS Analysis: The labeled peptides were separated by high-pH reverse-phase HPLC and analyzed by LC-MS/MS.

-

Data Analysis: The resulting data was analyzed to identify and quantify proteins, allowing for the determination of differentially expressed proteins between the treated and control groups.

Fluorescence Spectroscopy for LtaS-Azalomycin F Interaction

Fluorescence spectroscopy was utilized to study the interaction between this compound and LtaS.[1][2][3]

-

Sample Preparation: Incubation systems were prepared containing the extracellular catalytic domain of LtaS (eLtaS) or LtaS-embedded liposomes with varying concentrations of this compound.

-

Fluorescence Measurement: The fluorescence emission spectra of the samples were recorded. The intrinsic fluorescence of tryptophan and tyrosine residues in the protein is quenched upon binding of a ligand.

-

Data Analysis: Changes in fluorescence intensity were analyzed to determine the binding affinity and mechanism of interaction between this compound and LtaS.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. Its unique dual-action mechanism, targeting both the cell membrane and the essential LTA synthesis pathway, offers a potential strategy to combat Gram-positive bacterial infections, including those forming biofilms. The detailed experimental methodologies outlined in this guide provide a foundation for further research into the antimicrobial properties and therapeutic potential of this compound and its analogs.

References

- 1. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Azalomycin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a complex of macrolide antibiotics produced by various strains of Streptomyces, notably Streptomyces hygroscopicus and Streptomyces malaysiensis.[1][2] This complex, which includes major components such as Azalomycin F3a, F4a, and F5a, exhibits a broad spectrum of biological activities, including antifungal and antibacterial properties. These characteristics make this compound a compound of significant interest for therapeutic drug development.

This document provides detailed application notes and protocols for the isolation and purification of this compound from fermentation cultures. The methodologies described herein are compiled from established scientific literature and are intended to provide a comprehensive guide for researchers.

Principle of Isolation and Purification

The isolation and purification of this compound follow a multi-step process that begins with the fermentation of a high-yielding Streptomyces strain. Following fermentation, the this compound complex is extracted from the culture broth and mycelium using organic solvents. The crude extract is then subjected to a series of chromatographic techniques to separate the this compound components from other metabolites and impurities, ultimately yielding a highly purified product.

Experimental Protocols

Fermentation of Streptomyces hygroscopicus for this compound Production

This protocol describes the fermentation process for producing this compound.

Materials:

-

High-yielding strain of Streptomyces hygroscopicus var. azalomyceticus

-

Seed Culture Medium (per liter of distilled water)

-

Fermentation Medium (per liter of distilled water)

-

Sterile baffled flasks

-

Incubator shaker

-

Fermenter

Table 1: Composition of Seed and Fermentation Media

| Component | Seed Culture Medium (g/L) | Fermentation Medium (g/L) |

| Soluble Starch | 15.0 | 81.0 |

| Peanut Meal | - | 57.4 |

| Soybean Meal | 10.0 | - |

| Yeast Extract | 5.0 | - |

| Soybean Oil | - | 15.8 |

| CaCO₃ | 2.0 | 2.0 |

| pH | 7.0 - 7.2 | 6.5 |

(Note: Media compositions are based on optimized media for ascomycin production by a mutant strain of S. hygroscopicus and may require further optimization for specific this compound-producing strains).[3]

Procedure:

-

Inoculum Preparation:

-

Prepare the seed culture medium and sterilize.

-

Inoculate a loopful of S. hygroscopicus spores or mycelia into a flask containing the seed culture medium.

-

Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

-

Fermentation:

-

Prepare the fermentation medium and sterilize it in a fermenter.

-

Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).

-

Carry out the fermentation at 28°C for 7 to 10 days.[4]

-

Maintain the pH at 6.5 using sterile acid or base.

-

Provide aeration and agitation to ensure sufficient dissolved oxygen levels.

-

Extraction of this compound from Fermentation Broth

This protocol outlines the extraction of the this compound complex from the fermentation culture.

Materials:

-

Fermentation broth from Protocol 1

-

Ethyl acetate

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Biomass:

-

Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

-

Solvent Extraction:

-

Combine the supernatant and the mycelial biomass.

-

Extract the mixture twice with an equal volume of ethyl acetate in a large separatory funnel.[5]

-

Shake vigorously for 10-15 minutes and allow the layers to separate.

-

Collect the organic (upper) layer.

-

-

Concentration:

-

Combine the ethyl acetate extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude oily residue.

-

Purification of this compound by Column Chromatography

This protocol describes the initial purification of the this compound complex from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Methanol

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica gel bed.

-

Wash the column with hexane until the bed is stable.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

-

Carefully load the dissolved sample onto the top of the column.

-

-

Elution:

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol. A suggested gradient is as follows:

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (7:3)

-

Hexane:Ethyl Acetate (1:1)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 10 mL).

-

Monitor the fractions by TLC using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 1:1) and visualize under a UV lamp.

-

Pool the fractions containing this compound.

-

-

Concentration:

-

Evaporate the solvent from the pooled fractions to obtain a partially purified this compound complex.

-

High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol details the final purification of this compound components using semi-preparative reverse-phase HPLC.

Materials:

-

Partially purified this compound complex

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Semi-preparative HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase semi-preparative column (e.g., 250 x 10 mm, 5 µm)

Table 2: HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | C18 Reverse-Phase (250 x 10 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes (linear) |

| Flow Rate | 3.0 mL/min |

| Detection | DAD at 241 nm and 269 nm |

| Injection Volume | 100-500 µL |

(Note: This is a representative method and may require optimization for specific this compound analogs).[6]

Procedure:

-

Sample Preparation:

-

Dissolve the partially purified this compound in a minimal amount of methanol or the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Separation:

-

Equilibrate the column with the initial mobile phase conditions (10% B).

-

Inject the sample and run the gradient program.

-

Monitor the separation at 241 nm and 269 nm, which are the characteristic UV absorption maxima for this compound.[7]

-

-

Fraction Collection:

-

Collect the peaks corresponding to the different this compound components (F3a, F4a, F5a).

-

-

Final Processing:

-

Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound components.

-

Confirm the purity and identity of the isolated compounds using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

Table 3: Illustrative Purification Summary for this compound

| Purification Step | Total Volume (L) | Total this compound (mg) | Purity (%) | Yield (%) |

| Fermentation Broth | 5 | 100 | <1 | 100 |

| Crude Ethyl Acetate Extract | 0.5 | 85 | ~5 | 85 |

| Silica Gel Chromatography | 0.1 | 60 | ~70 | 60 |

| Semi-preparative HPLC | 0.02 | 45 | >98 | 45 |

(Note: The values presented in this table are for illustrative purposes and actual results may vary depending on the fermentation yield and purification efficiency.)

Visualizations

Caption: Experimental workflow for this compound isolation and purification.

Caption: Logical steps in the purification of this compound components.

References

- 1. A Novel Antimicrobial Mechanism of this compound Acting on Lipoteichoic Acid Synthase and Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of ascomycin production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Azalomycin F Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a 36-membered polyhydroxy macrolide belonging to the azalomycin/niphimycin class of antibiotics. Produced by various Streptomyces species, it exhibits a broad spectrum of biological activities, including potent antifungal, antibacterial, and anticancer properties. The complex structure of this compound, featuring a large macrolactone ring, a guanidyl side chain, and multiple stereocenters, presents a significant challenge for total chemical synthesis. To date, a complete total synthesis of this compound has not been reported in the scientific literature.

These application notes provide a comprehensive overview of the available methods for obtaining this compound through isolation from its natural source, and potential strategies for its derivatization based on known analogs and modern synthetic methodologies. Detailed protocols for key experiments are provided to guide researchers in their efforts to study and modify this promising natural product.

I. Isolation and Purification of this compound